molecular formula C9H8N2O2 B1388001 1-Methyl-1H-indazole-5-carboxylic acid CAS No. 1176754-31-6

1-Methyl-1H-indazole-5-carboxylic acid

Cat. No.: B1388001
CAS No.: 1176754-31-6
M. Wt: 176.17 g/mol
InChI Key: VWIWCHCBXWBREL-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic organic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid, followed by methylation. Another method includes the reaction of indazole derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate enzyme activity, inhibit certain receptors, and affect cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

1-Methyl-1H-indazole-5-carboxylic acid can be compared with other similar compounds, such as:

Each of these compounds has its own set of characteristics and applications, making this compound unique in its specific uses and properties.

Properties

IUPAC Name

1-methylindazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIWCHCBXWBREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653457
Record name 1-Methyl-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176754-31-6
Record name 1-Methyl-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176754-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1-methyl-1H-indazole-5-carboxylate (107 mg, 0.56 mmol) in methanol/water (V:V 1:1, 4 mL) was added LiOH (48 mg). The solution was heated at 40° C. for 3 hours before cooling to room temperature. The mixture was diluted with water and acidified to pH 3.5-4 with KHSO4. Solids precipitated and were isolated by filtration and dried under vacuum to afford the title compound as a yellow solid (70 mg, 71%).
Quantity
107 mg
Type
reactant
Reaction Step One
Name
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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